molecular formula C12H14N2O4S B4715562 N,N-DIALLYL-4-NITRO-1-BENZENESULFONAMIDE

N,N-DIALLYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4715562
M. Wt: 282.32 g/mol
InChI Key: VGAWPVVNQSRFSP-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-nitro-1-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and two allyl (-CH₂-CH=CH₂) groups attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and polymer science. The nitro group confers strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitution reactions or influence biological activity.

Properties

IUPAC Name

4-nitro-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAWPVVNQSRFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-4-nitro-1-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-4-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Diallyl-4-nitro-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial properties.

    Medicine: Research is ongoing to explore its use as a precursor in drug development.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N,N-Diallyl-4-nitro-1-benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

N,N-Diallyl-4-methylbenzenesulfonamide

  • Structural Difference : Replaces the nitro group with a methyl (-CH₃) group at the para position.
  • Chemical Properties: The methyl group is electron-donating, reducing the electrophilicity of the benzene ring compared to the nitro-substituted analog.
  • Applications : Used as a precursor in polymer crosslinking and as a stabilizer in industrial formulations. Purity levels (e.g., 95%) and commercial availability are well-documented .
Property N,N-Diallyl-4-nitro-1-benzenesulfonamide N,N-Diallyl-4-methylbenzenesulfonamide
Substituent -NO₂ (electron-withdrawing) -CH₃ (electron-donating)
Molecular Weight (g/mol) ~310 (estimated) ~293 (calculated)
Reported Applications Limited; potential nitration reactions Polymer chemistry, stabilizers

N-[4-(4-Nitro-2-sulfamoyl-benzenesulfonyl)-phenyl]-acetamide ()

  • Structural Difference : Incorporates an acetamide moiety and an additional sulfamoyl group.
  • The acetamide group may confer protease resistance, making it more stable in biological environments.

N-Allyl-N-tosylprop-2-en-1-amine (Synonym from )

  • Structural Difference : Features a tosyl (p-toluenesulfonyl) group instead of a nitro-substituted sulfonamide.
  • Reactivity : The tosyl group is a classic leaving group in nucleophilic substitution reactions, whereas the nitro group in the target compound may participate in reduction or aromatic substitution reactions.

Key Research Findings and Gaps

  • Thermal Stability : Nitro groups generally decrease thermal stability compared to methyl analogs, which could limit high-temperature industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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